Acetic Anhydride
Description
The exact mass of the compound this compound, ACS, 97% is 102.031694049 g/mol and the complexity rating of the compound is 83.1. The solubility of this chemical has been described as soluble in cold (greater than or equal to 10mg/ml); decomposes in hot (ntp, 1992)1.18 min water, 120 g/l at 20 °cslowly soluble in water, forming acetic acidwith alcohol forms ethyl acetate; soluble in chloroform, ethersoluble in ethanol, benzene; miscible with ethyl ether; slightly soluble in carbon tetrachloridemiscible with ethanol, ether, acetic acid, and ethyl acetate120 mg/ml at 20 °csolubility in water: reaction12%. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acetyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIJRYMOXRFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3, (CH3CO)2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | ACETIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2276 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | acetic anhydride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Acetic_anhydride | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024395 | |
| Record name | Acetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetic anhydride appears as a clear colorless liquid with a strong odor of vinegar. Flash point 129 °F. Corrosive to metals and tissue. Density 9.0 lb /gal. Used to make fibers, plastics, pharmaceuticals, dyes, and explosives., Liquid, Colorless liquid with a strong, pungent, vinegar-like odor;, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a strong, pungent, vinegar-like odor. | |
| Record name | ACETIC ANHYDRIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, 1,1'-anhydride | |
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| Record name | Acetic anhydride | |
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| Record name | Acetic anhydride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031646 | |
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| Record name | ACETIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ACETIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/80 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0003.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
283.19 °F at 760 mmHg (NTP, 1992), 139.5 °C, 137.00 to 140.00 °C. @ 760.00 mm Hg, 139 °C, 282 °F | |
| Details | The Good Scents Company Information System | |
| Record name | ACETIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2276 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | The Good Scents Company Information System | |
| Record name | Acetic anhydride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | The Good Scents Company Information System | |
| Record name | Acetic anhydride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Details | The Good Scents Company Information System | |
| Record name | ACETIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | The Good Scents Company Information System | |
| Record name | ACETIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/80 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | The Good Scents Company Information System | |
| Record name | Acetic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0003.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
121 °F (NTP, 1992), 120 °F (49 °C) Closed cup, 49 °C c.c., 120 °F | |
| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-9 | |
| Record name | ACETIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2276 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-9 | |
| Record name | Acetic anhydride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-9 | |
| Record name | ACETIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-9 | |
| Record name | ACETIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/80 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-9 | |
| Record name | Acetic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0003.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Soluble in cold (greater than or equal to 10mg/ml); Decomposes in hot (NTP, 1992), In water, 120 g/L at 20 °C, Slowly soluble in water, forming acetic acid, With alcohol forms ethyl acetate; soluble in chloroform, ether, Soluble in ethanol, benzene; miscible with ethyl ether; slightly soluble in carbon tetrachloride, Miscible with ethanol, ether, acetic acid, and ethyl acetate, 120 mg/mL at 20 °C, Solubility in water: reaction, 12% | |
| Details | ITII. Toxic and Hazarous Industrial Chemicals Safety Manual. Tokyo, Japan: The International Technical Information Institute, 1982., p. 3 | |
| Record name | ACETIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2276 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | ITII. Toxic and Hazarous Industrial Chemicals Safety Manual. Tokyo, Japan: The International Technical Information Institute, 1982., p. 3 | |
| Record name | Acetic anhydride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | ITII. Toxic and Hazarous Industrial Chemicals Safety Manual. Tokyo, Japan: The International Technical Information Institute, 1982., p. 3 | |
| Record name | Acetic anhydride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Details | ITII. Toxic and Hazarous Industrial Chemicals Safety Manual. Tokyo, Japan: The International Technical Information Institute, 1982., p. 3 | |
| Record name | ACETIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | ITII. Toxic and Hazarous Industrial Chemicals Safety Manual. Tokyo, Japan: The International Technical Information Institute, 1982., p. 3 | |
| Record name | Acetic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0003.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.08 (USCG, 1999) - Denser than water; will sink, 1.082 g/cu cm at 20 °C, Relative density (water = 1): 1.08, 1.08 | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |
| Record name | ACETIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2276 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |
| Record name | Acetic anhydride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |
| Record name | ACETIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |
| Record name | ACETIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/80 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |
| Record name | Acetic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0003.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.5, 3.52 | |
| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-20 | |
| Record name | ACETIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2276 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-20 | |
| Record name | Acetic anhydride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-20 | |
| Record name | ACETIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-20 | |
| Record name | ACETIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/80 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
10 mmHg at 96.8 °F (NTP, 1992), 5.1 [mmHg], VP: 1 Pa at -44 °C (ext); 10 Pa at -25 °C (ext): 100 Pa at -1 °C (ext); 1 kPa at 31 °C; 10 kPa at 75.1 °C; 100 kPa at 203 °C (ext), 0.680 kPa (5.1 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 0.5, 4 mmHg | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 6-84 | |
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Impurities |
A technical quality anhydride, assay ~97% maximum, often contains color bodies, heavy metals, phosphorus, and sulfur compounds. Anhydride manufactured by acetic acid pyrolysis sometimes contains ketene polymers, eg, acetylacetone, diketene, dehydroacetic acid, and particulate carbon, or soot, is occasionally encountered. Polymers of allene, or its equilibrium mixture, methylacetylene-allene, are reactive and refractory impurities, which if exposed to air, slowly autoxidize to dangerous peroxidic compounds., Less than 1 ppm of Al, Cl, PO4, SO4, Fe | |
| Details | Wagner FS; Acetic Anhydride. Kirk-Othmer Encyclopedia of Chemical Technology (1999-2017). John Wiley & Sons, Inc. Online Posting Date: July 19, 2002 | |
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Color/Form |
Colorless liquid, Very refractive liquid | |
CAS No. |
108-24-7 | |
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| Record name | Acetic acid, 1,1'-anhydride | |
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Melting Point |
-99.6 °F (NTP, 1992), -73.4 °C, -73 °C, -99 °F | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |
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Historical Context and Evolution of Acetic Anhydride Chemistry
Early Syntheses and Discovery of Acetic Anhydride (B1165640)
The first documented synthesis of acetic anhydride was achieved in 1852 by French chemist Charles Frédéric Gerhardt. scribd.comwikipedia.orgslideshare.netatamanchemicals.com His method involved the reaction of benzoyl chloride with molten potassium acetate (B1210297). scribd.comwikipedia.orgslideshare.netatamanchemicals.com This discovery was a significant step in the development of organic chemistry, providing a new and versatile reagent for synthesis. slideshare.net Gerhardt's work was part of a broader effort to understand the structure and reactivity of organic compounds, and his synthesis of acid anhydrides helped to solidify the theory of types, a precursor to modern structural theory. britannica.com
Historically, another early method for producing this compound involved reacting sodium acetate with an excess of an inorganic chloride, such as thionyl chloride, sulfuryl chloride, or phosphoryl chloride. chemcess.comscribd.com In this two-step process, a portion of the sodium acetate is converted to acetyl chloride, which then reacts with the remaining sodium acetate to form this compound. chemcess.comscribd.com A subsequent development utilized the reaction of acetic acid with phosgene (B1210022) in the presence of an aluminum chloride catalyst. chemcess.com
Evolution of Industrial Production Processes for this compound
The industrial-scale production of this compound has been dominated by two primary methods: the ketene (B1206846) process and the carbonylation of methyl acetate. chemcess.com
Developed by Wacker Chemie in 1922, the ketene process became crucial as the demand for this compound grew, particularly for the production of cellulose (B213188) acetate. wikipedia.org This process involves two main stages. chemcess.com First, acetic acid is thermally decomposed at high temperatures (700-750°C) in the presence of a phosphoric acid catalyst to produce ketene and water. chemcess.com
CH₃COOH → H₂C=C=O + H₂O wikipedia.org
The resulting ketene is then reacted with additional acetic acid to form this compound. chemcess.comwikipedia.org This reaction is typically carried out at temperatures between 45-55°C and low pressure. wikipedia.org
H₂C=C=O + CH₃COOH → (CH₃CO)₂O wikipedia.org
Various implementations of the second step exist, including the scrubber process and the Wacker process, which differ in their methods of bringing the ketene and acetic acid into contact. chemcess.com
CH₃CO₂CH₃ + CO → (CH₃CO)₂O wikipedia.org
The process begins with the conversion of methyl acetate to methyl iodide. wikipedia.org The methyl iodide is then carbonylated to produce acetyl iodide, which subsequently reacts with an acetate source, such as acetic acid or acetate salts, to yield this compound. wikipedia.orgatamanchemicals.com A key feature of this process is the use of anhydrous conditions, as this compound is unstable in water. wikipedia.orgatamanchemicals.com
The success of the Tennessee Eastman process hinges on highly efficient catalytic systems. su.edu.pk The primary catalyst employed is rhodium chloride, used in conjunction with a lithium iodide promoter. wikipedia.org Other rhodium-based catalysts, such as rhodium chloride tri-hydrate and various rhodium carbonyl complexes, have also been investigated. scribd.com
Research has also explored the use of nickel-based catalysts. google.comscribd.comias.ac.in These systems often involve a nickel complex with an iodide promoter and an organic ligand, such as isoquinoline (B145761). scribd.comias.ac.in Studies have shown that the presence of hydrogen can enhance the activity of these nickel catalysts while maintaining high selectivity for this compound. scribd.com Nickel catalysts supported on active carbon have also been developed for the vapor-phase carbonylation of methyl acetate. researchgate.net
Table 1: Comparison of Industrial this compound Production Processes
| Feature | Ketene Process | Carbonylation of Methyl Acetate (Tennessee Eastman Process) |
|---|---|---|
| Primary Raw Materials | Acetic Acid | Methyl Acetate, Carbon Monoxide |
| Key Intermediates | Ketene | Methyl Iodide, Acetyl Iodide |
| Catalyst | Phosphoric Acid (for ketene formation) | Rhodium Chloride, Lithium Iodide (primary); Nickel-based catalysts (alternative) |
| Operating Temperature | High temperatures (700-750°C) for ketene formation | Milder temperatures (e.g., 150-200°C) |
| Energy Consumption | Higher | Lower |
| Key Advantage | Established technology | Higher efficiency, utilization of C1 feedstock |
The rhodium-catalyzed carbonylation of methyl acetate shares mechanistic similarities with the well-studied Monsanto acetic acid process, which involves the carbonylation of methanol (B129727). acs.orgepa.gov Both processes involve the activation of a methyl group, insertion of carbon monoxide, and subsequent reaction to form the final product. acs.orgepa.gov However, the anhydrous conditions of the this compound synthesis lead to significant differences. acs.orgepa.gov
The catalytic cycle is believed to involve the oxidative addition of methyl iodide to the rhodium catalyst, followed by the insertion of carbon monoxide to form an acetyl-rhodium complex. acs.orgijcce.ac.ir This complex then reacts with an acetate source to produce this compound and regenerate the catalyst. su.edu.pk The presence of lithium salts is thought to promote an additional pathway for product formation. su.edu.pk Kinetic studies have shown that the reaction rate is first-order with respect to the rhodium catalyst and methyl iodide, suggesting that the oxidative addition of methyl iodide is the rate-determining step. acs.orgresearchgate.net High-pressure infrared spectroscopy has been a crucial tool in elucidating the reaction mechanism. acs.orgepa.gov
Advanced Synthetic Methodologies and Catalysis in Acetic Anhydride Production
Modern Laboratory Preparations of Acetic Anhydride (B1165640)
While industrial production dominates, laboratory-scale synthesis remains crucial for research and specialized applications. Modern methods often refine traditional approaches by improving reaction conditions and employing specific catalytic agents.
A primary laboratory method for producing acetic anhydride involves the dehydration of acetic acid. youtube.com This is achieved by heating acetic acid with a potent dehydrating agent, which removes one molecule of water from two molecules of acetic acid to form the anhydride. chemistrypage.indoubtnut.com
Research has explored optimizing the conditions for this reaction. In one study, various concentrations of phosphorus pentoxide and glacial acetic acid were mixed and refluxed for four hours. The results indicated that a 0.2-mole reaction of glacial acetic acid with a 0.2-mole of phosphorus pentoxide gave a maximum yield. ijraset.com
Calcium chloride has also been investigated as a catalyst for this dehydration. ijraset.com A study demonstrated that reacting 0.174 moles of glacial acetic acid with 0.005 moles of calcium chloride resulted in the highest yield. ijraset.com Interestingly, increasing the concentration of calcium chloride beyond this optimal point did not lead to product formation, highlighting the importance of precise stoichiometric control. ijraset.com
Table 1: Effect of Dehydrating Agent/Catalyst on this compound Yield
| Reactant A (Acetic Acid) | Reactant B | Molar Ratio (A:B) | Reported Outcome |
|---|---|---|---|
| 0.2 mol | Phosphorus Pentoxide | 1:1 | Maximum Yield Achieved ijraset.com |
| 0.174 mol | Calcium Chloride | ~35:1 | Maximum Yield Achieved ijraset.com |
This table summarizes findings from a comparative study on different agents for this compound synthesis from acetic acid. ijraset.com
Homogeneous catalysts, which operate in the same phase as the reactants, are pivotal in large-scale industrial production, particularly in the carbonylation of methyl acetate (B1210297). wikipedia.org This process has largely superseded older methods due to its economic advantages. acs.org
The most prominent homogeneous catalytic system involves rhodium complexes. wikipedia.orgcolab.ws The Tennessee Eastman process, for example, uses a rhodium chloride catalyst promoted by lithium iodide for the carbonylation of methyl acetate. wikipedia.org A kinetic study of a similar system using RhCl₃, methyl iodide, and a base showed that the reaction rate is first-order with respect to the concentrations of rhodium and methyl iodide at low base concentrations. acs.org Chromium compounds can also be added to reduce the reaction's induction period. acs.org
Other metal-based homogeneous catalysts have been explored. Nickel carbonyl complexes with triphenylphosphine (B44618) and methyl iodide have been used for methyl acetate carbonylation. scribd.com In one study, a nickel complex with isoquinoline (B145761) as a ligand showed high catalytic activity, which was further enhanced by the presence of hydrogen while maintaining high selectivity for this compound. scribd.com Palladium catalysts are also employed in some synthetic routes. echemi.comchemcess.com
Table 2: Examples of Homogeneous Catalyst Systems
| Catalyst System | Reactants | Key Features |
|---|---|---|
| Rhodium Chloride, Methyl Iodide, Lithium Iodide | Methyl Acetate, Carbon Monoxide | Industrial standard (Eastman process); operates under anhydrous conditions. wikipedia.org |
| RhCl₃, Methyl Iodide, Chromium Compounds, Organic Base | Methyl Acetate, Carbon Monoxide | Reaction rate is independent of CO pressure above 15 bar. acs.org |
| Nickel Complex, Iodide Promoter, Isoquinoline Ligand | Methyl Acetate, Carbon Monoxide | Presence of hydrogen increases activity while maintaining >95% selectivity. scribd.com |
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas reaction mixture. Their primary advantage is the ease of separation from the product, which simplifies purification and allows for catalyst recycling. osti.gov
Various solid catalysts have been developed for acetylation reactions and this compound synthesis. These include:
Polymer-Supported Catalysts : To overcome the difficulty of separating homogeneous catalysts, systems have been designed where the catalyst is bonded to an insoluble polymer. One such invention involves a bifunctional catalyst with a polymer backbone having pendant phosphine (B1218219) groups. Some of these groups are ionically bonded to anionic Group VIII metal complexes (like rhodium), while others are bonded to iodide, facilitating the carbonylation of methyl acetate. osti.govgoogle.com
Sulfonated Carbons : A sulfonated carbon catalyst has been shown to be highly effective for the acetylation of cellulose (B213188) with this compound under solvent-free conditions, outperforming traditional solid acids like zeolites and heteropoly acids. rsc.org
Silica-Supported Catalysts : NaHSO₄·SiO₂ has been used as a heterogeneous catalyst for the highly chemoselective acetylation of alcohols and amines with this compound at room temperature, resulting in excellent yields. researchgate.net
Metal Oxide Nanoparticles : Anatase phase TiO₂ nanoparticles have proven to be a highly efficient heterogeneous catalyst for producing acetamides from amines and this compound under solvent-free conditions. researchgate.net
Catalyst Development in this compound Synthesis
Homogeneous Catalysis in this compound Formation
Green Chemistry Approaches to this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com In the context of this compound, this involves developing safer synthetic routes, improving atom economy, and increasing energy efficiency.
One approach is the use of less hazardous reagents and the avoidance of harsh solvents. For instance, in acetylation reactions, which are a primary use of this compound, green methods focus on replacing the anhydride with less wasteful alternatives or using it more efficiently. ijirset.com A method for preparing acetanilide (B955) from aniline (B41778) uses zinc dust in acetic acid, which is presented as a greener alternative to methods involving this compound and chlorinated solvents.
The development of robust heterogeneous catalysts is a significant step towards greener synthesis. rsc.orgresearchgate.net Since these catalysts can be easily filtered out and reused, they minimize waste compared to homogeneous catalysts that require complex separation processes. osti.govrsc.org
Microwave-assisted synthesis represents another green approach. The conventional synthesis of aspirin (B1665792) from salicylic (B10762653) acid and this compound requires an acid catalyst and inefficient heating. atiner.gr Microwave synthesis, however, allows for direct and efficient energy transfer, often eliminating the need for a strong acid catalyst and leading to a purer crude product in less time. atiner.gr This highlights the principle of enhanced energy efficiency.
Optimization of Reaction Conditions for Enhanced this compound Yield and Purity
Optimizing reaction parameters such as temperature, pressure, reaction time, and reactant concentrations is critical for maximizing the yield and purity of this compound while minimizing byproducts and costs. acs.org
Statistical methods like Design of Experiments (DoE) are increasingly used to systematically optimize chemical processes. acs.org For example, a study on the synthesis of a bio-based pyrone from galactaric acid using this compound as both solvent and reactant demonstrated a significant yield improvement. core.ac.uk By optimizing parameters, the analytical yield was increased from 76% to 99%. core.ac.uk The study also investigated the recyclability of the this compound, finding it could be reused up to five times before a decrease in product yield was observed, making the process more sustainable. core.ac.uk
In the rhodium-catalyzed carbonylation of methyl acetate, kinetic studies provide valuable data for optimization. The reaction rate is highly dependent on the concentrations of the rhodium catalyst and the methyl iodide promoter but is independent of carbon monoxide pressure above a certain threshold (15 bar). acs.org Precise temperature control is also essential; for instance, in the synthesis of acetic propionic anhydride, a temperature range of 80–100°C is required to achieve high yield while preventing hydrolysis. In the liquid-phase oxidation of acetaldehyde, the reaction temperature is maintained between 40°C and 60°C with effective cooling to manage the exothermic reaction and prevent the rapid hydrolysis of the anhydride product. chemcess.com
Table 3: Impact of Reaction Parameters on Synthesis Outcome
| Process | Parameter Varied | Observation | Source |
|---|---|---|---|
| Carbonylation of Methyl Acetate | Rhodium Concentration | Reaction rate is first-order with respect to rhodium concentration. | acs.org |
| Carbonylation of Methyl Acetate | Carbon Monoxide Pressure | Reaction rate is independent of pressure above 15 bar. | acs.org |
| Pyrone Synthesis | Reaction Time & Temperature | Increasing time (to 4h) and temperature (to 100°C) increased yield to 99%. | core.ac.uk |
| Acetaldehyde Oxidation | Temperature | Maintained at 40-60°C to prevent hydrolysis of this compound. | chemcess.com |
Elucidation of Acetic Anhydride Reaction Mechanisms and Kinetics
Nucleophilic Acyl Substitution Reactions of Acetic Anhydride (B1165640)
Acetic anhydride is a highly reactive compound that readily participates in nucleophilic acyl substitution reactions. pearson.comacs.org In these reactions, a nucleophile attacks one of the electrophilic carbonyl carbons of the this compound molecule. pearson.comlibretexts.org This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the displacement of a carboxylate leaving group. libretexts.org
Mechanisms of Acylation with Alcohols
The reaction of this compound with alcohols, a process known as alcoholysis, yields an ester and a carboxylic acid. libretexts.orguomustansiriyah.edu.iq This reaction is a form of nucleophilic acyl substitution. libretexts.org The alcohol acts as the nucleophile, attacking a carbonyl carbon of the anhydride. libretexts.org This is followed by the formation of a tetrahedral intermediate, which then breaks down to produce the ester and a carboxylate ion. libretexts.org To facilitate the reaction and neutralize the resulting acid, a base such as pyridine (B92270) or sodium hydroxide (B78521) is often used. libretexts.orguobabylon.edu.iq
The general mechanism involves the following steps:
Nucleophilic Attack: The oxygen atom of the alcohol attacks one of the carbonyl carbons of the this compound. libretexts.org
Tetrahedral Intermediate Formation: This leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org
Leaving Group Removal: The intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate as the leaving group. libretexts.org
Deprotonation: A base removes a proton from the intermediate to yield the final ester product. libretexts.org
The acetylation of alcohols with this compound can be catalyzed by N-methylimidazole. Studies have shown that this reaction proceeds through a general base catalysis mechanism in acetonitrile (B52724) solution. nih.gov
Mechanisms of Acylation with Amines
This compound reacts with ammonia, as well as primary and secondary amines, in a process called aminolysis to form amides. libretexts.org This reaction also follows the nucleophilic acyl substitution pathway. libretexts.org The amine's nitrogen atom acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. quora.com A key aspect of this reaction is the use of two molar equivalents of the amine. One equivalent acts as the nucleophile, while the second equivalent functions as a base to neutralize the carboxylic acid byproduct, preventing the protonation of the reactant amine. libretexts.org
The mechanism can be summarized as:
Nucleophilic Attack: The amine attacks a carbonyl carbon of the this compound. quora.com
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed. quora.com
Leaving Group Removal: The intermediate collapses, eliminating a carboxylate ion. quora.com
Proton Transfer: The second amine molecule deprotonates the intermediate to form the neutral amide product. libretexts.org
Mechanisms of Acylation with Phenols
Phenols can be acylated by this compound to form phenyl acetates. restek.comajptr.com This reaction is another example of nucleophilic acyl substitution. restek.com The reaction is often carried out in the presence of a base. ajptr.com In the case of phenol (B47542) reacting with this compound, the hydroxyl group of the phenol acts as a nucleophile, attacking the anhydride's carbonyl carbon. pearson.com This leads to the formation of an acylated product. pearson.com
For instance, the synthesis of aspirin (B1665792) (acetylsalicylic acid) involves the acetylation of the phenolic hydroxyl group of salicylic (B10762653) acid with this compound. fiveable.me Similarly, the reaction can be used to convert various phenolic compounds into their corresponding phenyl acetates for analytical purposes, as the resulting esters are often more suitable for gas chromatography-mass spectrometry (GC/MS) analysis. restek.com
Hydrolysis of this compound
The hydrolysis of this compound is a chemical reaction in which the molecule is cleaved by water to produce two molecules of acetic acid. acs.orgyoutube.com This reaction is a type of nucleophilic acyl substitution where water acts as the nucleophile. acs.org
Reaction Mechanism Studies of this compound Hydrolysis
The mechanism of this compound hydrolysis involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. pearson.comacs.org This initial attack forms a tetrahedral intermediate. pearson.comacs.org This intermediate is unstable and subsequently collapses, leading to the expulsion of an acetate (B1210297) group, which is a good leaving group. acs.org The final products are two molecules of acetic acid. acs.org
The kinetics of this reaction have been studied extensively and can be considered first order with respect to both this compound and water. researchgate.net However, the values of the kinetic parameters can vary depending on the study. researchgate.net The rate of hydrolysis is affected by the solvent composition, with the addition of organic solvents like ethanol, t-butyl alcohol, dimethyl sulfoxide, and dioxan generally reducing the rate constant. publish.csiro.au
Table 1: Activation Parameters for the Hydrolysis of this compound in Different Solvent Systems publish.csiro.au
| Solvent System | Enthalpy of Activation (kJ/mol) | Entropy of Activation (J/mol·K) |
| t-Butyl alcohol-water | Varies with mole fraction | Varies with mole fraction |
| Dimethyl sulfoxide-water | Varies with mole fraction | Varies with mole fraction |
Note: Specific values for enthalpy and entropy of activation are dependent on the precise mole fraction of the organic solvent in the aqueous mixture.
Acid-Catalyzed Hydrolysis of this compound
The hydrolysis of this compound can be catalyzed by acids. cdnsciencepub.com The mechanism of the acid-catalyzed reaction has been a subject of investigation. It is generally accepted that the first step is the equilibrium transfer of a proton to the anhydride. cdnsciencepub.com The subsequent step can be either a unimolecular decomposition of the protonated anhydride (A-1 mechanism) or a bimolecular reaction with a water molecule (A-2 mechanism). cdnsciencepub.comacs.org
Research has shown that the acid-catalyzed hydrolysis of this compound in water and aqueous organic solvents follows an A-2 mechanism. acs.org This involves the nucleophilic attack of water on the protonated anhydride. acs.org Studies measuring the effect of pressure on the reaction rate have provided evidence against the A-1 mechanism, as the volume and entropy of activation were found to be inconsistent with such a pathway. cdnsciencepub.comcdnsciencepub.com The rate of acid-catalyzed hydrolysis is influenced by the specific acid used, with different acids causing varying degrees of catalysis. acs.org
Base-Catalyzed Hydrolysis of this compound
Studies have investigated the specific mechanism, considering possibilities such as a direct nucleophilic attack by the hydroxide ion versus a general-base-catalyzed pathway where hydroxide facilitates the attack of a water molecule. etsu.edu Research involving pyridine as a catalyst in acetone-water mixtures has shown that tertiary amines strongly catalyze the hydrolysis. scite.ai The complexity of the reaction velocity's dependence on pyridine and this compound concentrations can be explained by considering the formation of catalytically inactive pyridinium (B92312) acetate, which results from the interaction between the catalyst and the acetic acid product. scite.ai
Role of Water in Hydrolysis Transition States
Water plays a crucial role in the hydrolysis of this compound, not just as a reactant but also in the formation of the transition state. In the absence of a strong acid or base, the hydrolysis proceeds via a neutral mechanism where a water molecule acts as the nucleophile. pearson.comthermofisher.com The reaction is believed to proceed through a transition state involving one or more water molecules. Computational studies suggest that a likely transition state involves a concerted six-membered ring structure with a single water molecule. rsc.org In this model, the oxygen atom of the water molecule attacks a carbonyl carbon, while one of its hydrogen atoms is transferred to the carbonyl oxygen of the same acyl group, and the other hydrogen is transferred to the bridging oxygen, all in a concerted fashion.
The mechanism is considered a bimolecular A-2 type reaction, involving the addition of a water molecule to the anhydride. cdnsciencepub.comscispace.com The transition state for this spontaneous hydrolysis is thought to be quite polar, leading to a significant separation of charges. cdnsciencepub.com This is supported by a low volume of activation, where the loss in volume is attributed to both the formation of a partial valence bond between water and this compound and the electrostriction of the solvent around the polar transition state. cdnsciencepub.com Studies using deuterium (B1214612) oxide (heavy water) have been employed to probe the number and types of hydrogen atoms involved in the activated complex, which helps distinguish between different possible mechanisms and transition state structures. etsu.edu
Kinetic Investigations of this compound Hydrolysis
The hydrolysis of this compound is a rapid and highly exothermic reaction, which has been extensively studied using various analytical techniques to monitor its progress. researchgate.net Methods such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, pH-stat titration, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time monitoring of reactant and product concentrations without disturbing the reaction mixture. flvc.orgmt.commagritek.com Calorimetric methods are also widely used, employing temperature-versus-time data to determine kinetic parameters. researchgate.netresearchgate.net
Determination of Reaction Order and Rate Constants
When the hydrolysis of this compound is carried out with water in large excess, the concentration of water remains effectively constant throughout the reaction. mt.commagritek.com Under these conditions, the reaction follows pseudo-first-order kinetics with respect to the concentration of this compound. flvc.orgmt.commagritek.com The rate law can be expressed as:
Rate = k'[this compound]
Where k' is the pseudo-first-order rate constant. etsu.edu The reaction order has been confirmed by observing a linear relationship when plotting the natural logarithm of the reactant concentration versus time. flvc.orgmagritek.com The rate constant (k) is influenced by factors such as temperature and the solvent system used. flvc.orgresearchgate.net
Several studies have determined the rate constants for the hydrolysis of this compound at various temperatures.
Table 1: Pseudo-First-Order Rate Constants (k) for this compound Hydrolysis at Different Temperatures
| Temperature (°C) | Rate Constant (k) | Method | Source |
|---|---|---|---|
| 15 | 0.0631 min⁻¹ | In-situ FTIR | flvc.org |
| 20 | 0.0924 min⁻¹ | In-situ FTIR | flvc.org |
| 20 | 0.129 min⁻¹ | Flow Calorimetry | rsc.org |
| 25 | 0.169 min⁻¹ | In-situ FTIR | flvc.org |
| 35 | 0.2752 min⁻¹ | In-situ FTIR | flvc.org |
| 56.3 | 0.522 min⁻¹ | Flow Calorimetry | rsc.org |
Activation Energy Parameters for Hydrolysis
The activation energy (Ea) for the hydrolysis of this compound has been determined by studying the dependence of the reaction rate constant on temperature. flvc.orgmagritek.com According to the Arrhenius equation, a plot of the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T) yields a straight line, the slope of which is proportional to the activation energy. flvc.orgmagritek.com
Activation parameters, including activation enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡), have been determined through Eyring analysis under various conditions, such as in different cosolvent systems. etsu.eduetsu.edu These parameters provide deeper insight into the thermodynamics of the transition state formation.
Table 2: Reported Activation Energy (Ea) for this compound Hydrolysis
| Activation Energy (Ea) | Method | Source |
|---|---|---|
| 53,408.3 J/mol (53.4 kJ/mol) | In-situ FTIR | flvc.org |
| 57.77 kJ/mol | Isoperibolic Reaction Calorimetry | researchgate.net |
Solvent Effects on this compound Hydrolysis Kinetics (e.g., Water-Acetone Cosolvent Systems)
The kinetics of this compound hydrolysis are significantly influenced by the solvent medium. Studies conducted in water-acetone cosolvent systems have demonstrated this dependence. cdnsciencepub.cometsu.eduresearchgate.net As the proportion of the organic cosolvent (acetone) increases, the reaction rate generally decreases. cdnsciencepub.com For instance, the logarithm of the ratio of the second-order rate constants in 20.8% w/w and 70.3% w/w acetone-water was found to be -1.284, indicating a slower reaction in the solvent with higher acetone (B3395972) content. cdnsciencepub.com
This effect is attributed to changes in the properties of the solvent mixture, which can influence the stability of the reactants and the polar transition state. researchgate.net While electrostatic effects were traditionally emphasized, recent analyses suggest that specific solvent-solute interactions with both the reactants and the transition state are of major importance in controlling the reaction rate. researchgate.net Thermodynamic analyses using Eyring plots under isomole fraction conditions in water-acetone systems have been performed to determine activation parameters like enthalpy, entropy, and Gibbs free energy, providing a more detailed understanding of these solvent effects. etsu.eduetsu.edu
Autocatalytic Aspects in this compound Hydrolysis
The hydrolysis of this compound can exhibit autocatalysis, a phenomenon where a reaction product acts as a catalyst for the same reaction. researchgate.netacs.orgresearcher.life The product of the hydrolysis is acetic acid. It has been proposed that the acetic acid produced can catalyze the reaction, likely by providing hydrogen ions through its dissociation in water, which then participate in an acid-catalyzed pathway. acs.org
This autocatalytic behavior has been observed and modeled in several studies, particularly when the reaction is not conducted in a large excess of water. researchgate.netacs.org For example, an autocatalytic feature was identified in hydrolysis reactions studied via reaction calorimetry, and mathematical models have been developed that incorporate both an n-order reaction and an autocatalytic step to accurately describe the system. researchgate.netacs.orgacs.org The addition of acetic acid as a solvent at the start of the reaction has been noted to contribute to higher reaction rates, supporting the idea of its catalytic role. acs.org However, some studies have noted that in excess water, the autocatalytic phenomenon may not be obvious. acs.org
Other Significant Reactions of this compound
Transesterification Reactions
Transesterification is a chemical process that involves the exchange of the alkoxy group of an ester with another alcohol. While typically describing the reaction of an ester with an alcohol, the principle can be extended to the reaction of this compound with alcohols, which results in the formation of an acetate ester and acetic acid. This reaction is a form of alcoholysis.
The reaction between this compound and an alcohol, such as methanol (B129727) or ethanol, is a common method for acetylation. chemistry.coachallen.in The general mechanism follows a nucleophilic acyl substitution pathway. The alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound molecule. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a molecule of acetic acid as a leaving group and forming the corresponding acetate ester. chemistry.coach Pyridine is often used as a catalyst in these reactions. chemistry.coachallen.in
The kinetics of the esterification of this compound with alcohols have been studied. For instance, the reaction with methanol is known to be exothermic. hzdr.de Research has shown that the acetic acid produced during the reaction can act as an autocatalyst, increasing the reaction rate as the reaction progresses. hzdr.de This autocatalytic effect necessitates more complex kinetic models to accurately describe the reaction course over a wide range of temperatures and concentrations. hzdr.de A two-step kinetic model, which considers both the uncatalyzed and the acetic acid-catalyzed pathways, has been proposed to provide a more accurate representation. hzdr.de The reaction between this compound and an alcohol is complex because one acyl group forms the ester while the other generates carboxylic acid, which can then also react with the remaining alcohol. researchgate.net
In a study involving the uncatalyzed esterification of this compound and isoamyl alcohol in a microreactor, high conversion was achieved in a much shorter time compared to traditional batch reactors. researchgate.net The kinetics of this reaction were fitted using different models, including second-order, autocatalytic, and reversible reaction models, highlighting the complexity of the system. researchgate.net
Table 1: Kinetic Models for Esterification of this compound
| Kinetic Model | Description | Reference |
|---|---|---|
| Second-Order Model | Assumes the rate is proportional to the concentrations of both this compound and the alcohol. | researchgate.net |
| Autocatalytic Model | Accounts for the catalytic effect of the acetic acid product on the reaction rate. | hzdr.deresearchgate.net |
| Reversible Reaction Model | Considers the forward reaction (esterification) and the reverse reaction (hydrolysis of the ester). | researchgate.net |
Enolate Formation and Perkin Reaction
This compound plays a crucial role in the Perkin reaction, a condensation reaction that synthesizes α,β-unsaturated carboxylic acids from aromatic aldehydes. The reaction typically involves heating an aromatic aldehyde with an acid anhydride, such as this compound, in the presence of the sodium or potassium salt of the corresponding acid.
The mechanism of the Perkin reaction begins with the formation of a carbanion, which acts as the key nucleophile. The alkali salt of the acid acts as a base, deprotonating the α-carbon of this compound to form an enolate ion. This enolate is a resonance-stabilized carbanion. The formation of this carbanion is considered a crucial step, and it is believed to be derived from the enol form of this compound.
The generated enolate then attacks the carbonyl carbon of the aromatic aldehyde in a nucleophilic addition step, leading to the formation of a tetrahedral intermediate. This intermediate is subsequently protonated by the acetic acid present in the reaction mixture. Dehydration of the resulting β-hydroxy derivative yields an unsaturated mixed anhydride. Finally, hydrolysis of this anhydride gives the α,β-unsaturated carboxylic acid as the final product.
Kinetic studies of the Perkin reaction, for example in the synthesis of α-furylacrylic acid, have shown that the reaction is approximately first order with respect to each reactant. The reaction rate is significantly influenced by the basicity and structure of the catalyst, as well as the polarity of the solvent and its ability to form hydrogen bonds. The limiting stage of the Perkin reaction is considered to be the nucleophilic attack of the amine (if used as a catalyst) on the anhydride.
Conversion of Dicarboxylic Acids to Anhydrides using this compound
This compound is a widely used dehydrating agent in organic synthesis, particularly for the conversion of dicarboxylic acids into their corresponding cyclic anhydrides. chemistry.coachcoconote.appfiveable.me This method is especially effective for the formation of stable five- or six-membered ring structures, such as succinic anhydride and phthalic anhydride, from their parent dicarboxylic acids. coconote.appfiveable.me
The mechanism of this dehydration reaction involves the activation of the carboxylic acid groups by this compound. One of the carboxylic acid groups of the dicarboxylic acid attacks a carbonyl carbon of this compound, forming a mixed anhydride intermediate and releasing a molecule of acetic acid. This is followed by an intramolecular nucleophilic attack by the second carboxylic acid group on the newly formed carbonyl center of the mixed anhydride. This ring-closing step eliminates another molecule of acetic acid and results in the formation of the cyclic anhydride. The process is driven forward by the formation of the stable cyclic anhydride ring. youtube.com
Heating is often required for this reaction to proceed efficiently. chemistry.coachcoconote.app The use of this compound as a dehydrating agent is a practical laboratory method for preparing cyclic anhydrides. wikipedia.org
The kinetics of such dehydration reactions can be influenced by the structure of the dicarboxylic acid. For instance, in the acidolysis of polyurethane foam using dicarboxylic acids, it has been observed that acids with carboxyl groups in close proximity tend to react faster. acs.orgnih.gov This suggests that the intramolecular cyclization step is facilitated when the reacting groups are sterically well-disposed for ring formation. acs.orgnih.gov
Table 2: Examples of Cyclic Anhydrides formed using this compound
| Dicarboxylic Acid | Cyclic Anhydride Formed | Ring Size | Reference |
|---|---|---|---|
| Phthalic Acid | Phthalic Anhydride | 5-membered | coconote.app |
| Succinic Acid | Succinic Anhydride | 5-membered | fiveable.me |
| Maleic Acid | Maleic Anhydride | 5-membered | chemeurope.com |
Formation of Mixed Anhydrides (e.g., Acetyl Nitrate)
This compound can react with various strong acids to form mixed anhydrides, which are anhydrides derived from two different parent acids. wikipedia.orgchemeurope.com A prominent example is the reaction of this compound with nitric acid to produce acetyl nitrate (B79036) (CH₃C(O)ONO₂), a powerful nitrating agent. chemcess.comquora.comwikipedia.org
The mechanism involves the nucleophilic attack of the nitric acid on one of the carbonyl carbons of this compound, followed by the elimination of an acetate ion. For aromatic nitrations, acetyl nitrate is often generated in situ. wikipedia.org In some cases, such as the Menke nitration (nitration of aromatic compounds with copper nitrate and this compound), it is proposed that acetyl nitrate is the active nitrating species, which then reacts with the aromatic substrate via a six-membered ring transition state. wuxibiology.com
Besides nitric acid, this compound also reacts with other strong acids like sulfonic acids to generate mixed sulfonic-carboxylic anhydrides. chemcess.comsemanticscholar.orggoogle.com For example, it reacts with methanesulfonic acid to form acetyl methanesulfonate. semanticscholar.org These mixed sulfonic-carboxylic anhydrides are potent acylating agents. semanticscholar.org The reaction with phosphorous acid can also occur, leading to the formation of 1-hydroxyethane-1,1-diphosphonic acid. chemcess.com
Table 3: Examples of Mixed Anhydrides formed from this compound
| Reactant Acid | Mixed Anhydride Formed | Formula | Reference |
|---|---|---|---|
| Nitric Acid | Acetyl Nitrate | CH₃C(O)ONO₂ | chemcess.comwikipedia.org |
| Methanesulfonic Acid | Acetyl Methanesulfonate | CH₃COOSO₂CH₃ | semanticscholar.org |
| p-Toluenesulfonic Acid | Acetyl p-Toluenesulfonate | CH₃COOSO₂C₆H₄CH₃ | google.com |
Thermal Decomposition Pathways of this compound
The thermal decomposition of this compound has been investigated through both experimental and computational studies. The primary decomposition pathway is a unimolecular reaction that proceeds through a six-membered cyclic transition state.
Detailed kinetic modeling, using frameworks such as the master equation/Rice-Ramsperger-Kassel-Marcus (ME/RRKM) theory combined with high-level electronic structure calculations, has provided significant insights into this process. These studies have shown that the main decomposition pathway for this compound involves a concerted mechanism. This pathway leads to the formation of ketene (B1206846) (CH₂=C=O) and acetic acid (CH₃COOH).
The key features of this decomposition pathway are:
A Six-Membered Ring Transition State: The reaction proceeds via a transition state that involves a cyclic arrangement of atoms, facilitating the transfer of a hydrogen atom and the cleavage of C-O and C-C bonds.
Energy Barrier: The calculated energy barrier for this primary decomposition channel is approximately 35.2 kcal·mol⁻¹ at 0 K.
Products: The decomposition primarily yields one molecule of ketene and one molecule of acetic acid.
These findings are consistent across a wide range of temperatures (300-1500 K) and pressures (0.001-100 atm). The computational results have shown excellent agreement with available experimental data. Sensitivity analyses have further confirmed that this pathway is the dominant route for the thermal decomposition of this compound.
Other potential decomposition pathways exist, but they are generally associated with higher energy barriers and are therefore less significant under typical thermal conditions. The detailed understanding of these decomposition pathways and their kinetics is crucial for chemical process safety and for modeling combustion chemistry where this compound might be present.
Applications of Acetic Anhydride in Advanced Organic Synthesis
Acetylation as a Key Synthetic Transformation with Acetic Anhydride (B1165640)
Acetylation is a fundamental organic reaction that involves the introduction of an acetyl functional group into a chemical compound. Acetic anhydride is a preferred acetylating agent due to its high reactivity and efficiency. mdpi.comchemcess.com It readily reacts with nucleophiles such as alcohols, phenols, and amines to form esters and amides, respectively. wikipedia.orgorganic-chemistry.org These reactions are often catalyzed by acids or bases to increase the reaction rate. wikipedia.orglibretexts.org The process is crucial in many areas of chemical manufacturing, from plastics to pharmaceuticals. atamanchemicals.comcelanese.com
The reaction with an alcohol, such as ethanol, yields an ester (ethyl acetate) and acetic acid as a byproduct. wikipedia.org(CH₃CO)₂O + CH₃CH₂OH → CH₃CO₂CH₂CH₃ + CH₃COOH
This transformation is central to the applications discussed in the following sections.
Industrial Scale Acetylations (e.g., Cellulose (B213188) Acetate (B1210297) Production)
The single largest application of this compound is the industrial-scale production of cellulose acetate. atamanchemicals.comwikipedia.org Cellulose, a natural polymer found in wood pulp, is converted into cellulose acetate, which is then used to manufacture a wide array of products, including textile fibers, cigarette filters, photographic films, and plastics. atamanchemicals.comwikipedia.orgrsc.org
The production process involves several key steps:
Activation (Pretreatment) : The cellulose raw material is pretreated or activated, often with acetic acid, to make the cellulose fibers more accessible to the acetylation reagents. chemcess.comgoogle.com
Acetylation : The activated cellulose is reacted with a mixture of this compound and a solvent, which is typically acetic acid. google.comresearchgate.net A strong acid, most commonly sulfuric acid, is used as a catalyst. chemcess.comgoogle.comresearchgate.net This step converts the hydroxyl (-OH) groups on the cellulose polymer into acetyl (-OCOCH₃) groups, forming cellulose triacetate. rsc.orgthuas.com
Hydrolysis : To produce the most common form, cellulose diacetate, a controlled hydrolysis (or ripening) step is carried out. Water is added to the cellulose triacetate solution to convert some of the acetyl groups back into hydroxyl groups. rsc.orgchemcess.com The extent of this hydrolysis determines the final properties of the cellulose acetate. chemcess.com
Precipitation and Processing : The cellulose acetate is then precipitated from the solution, typically by adding water, after which it is washed, dried, and processed into flakes or powders for various applications. paperonweb.comgoogle.com
This industrial acetylation transforms the insoluble, natural cellulose into a soluble, thermoplastic polymer with diverse applications. researchgate.net
Table 1: Key Stages in Industrial Cellulose Acetate Production
| Stage | Description | Key Reagents |
| Activation | Swelling of cellulose fibers to increase reactivity. | Acetic Acid, Water |
| Acetylation | Conversion of hydroxyl groups to acetyl groups. | This compound, Sulfuric Acid (catalyst) |
| Hydrolysis | Partial removal of acetyl groups to achieve desired properties. | Water |
| Precipitation | Isolation of the final cellulose acetate product. | Water |
Pharmaceutical Synthesis via this compound Mediated Acetylation
This compound is a critical raw material in the pharmaceutical industry, where it is used as an acetylating agent in the synthesis of numerous drugs and drug intermediates. atamanchemicals.comcelanese.combluequarkresearch.com
One of the most well-known pharmaceutical applications of this compound is the synthesis of aspirin (B1665792) (acetylsalicylic acid). atamanchemicals.comcelanese.com The process involves the acetylation of salicylic (B10762653) acid. libretexts.orglatech.edu In this reaction, the phenolic hydroxyl group of salicylic acid reacts with this compound. hooghlywomenscollege.ac.in A strong acid, such as sulfuric acid or phosphoric acid, is typically used as a catalyst to accelerate the reaction. libretexts.orglatech.eduresearchgate.net Water is added after the reaction is complete to destroy any excess this compound and to cause the aspirin product, which is not very soluble in water, to crystallize. libretexts.orglatech.edu
Table 2: Synthesis of Aspirin
| Reactant | Product | Catalyst (Typical) |
| Salicylic Acid | Acetylsalicylic Acid (Aspirin) | Sulfuric Acid or Phosphoric Acid |
| This compound | Acetic Acid (byproduct) |
Paracetamol, also known as acetaminophen, is another major analgesic synthesized using this compound. celanese.comslideshare.net The synthesis involves the acetylation of p-aminophenol. hooghlywomenscollege.ac.inphlox.or.id The amino group (-NH₂) of p-aminophenol reacts with this compound to form an amide linkage, resulting in paracetamol. slideshare.netphlox.or.id The reaction can be carried out in an aqueous solution or with a catalyst like sulfuric acid. hooghlywomenscollege.ac.inphlox.or.idrsc.org The resulting product can be purified through recrystallization. slideshare.netrsc.org Research shows this method can produce a high-purity product with a yield of around 59.5%. phlox.or.id
Table 3: Synthesis of Paracetamol
| Reactant | Product | Catalyst (Optional) |
| p-Aminophenol | Paracetamol (p-Acetylaminophenol) | Sulfuric Acid |
| This compound | Acetic Acid (byproduct) |
Beyond aspirin and paracetamol, this compound is instrumental in the production of a wide range of other pharmaceuticals and their intermediates. atamanchemicals.com Its role as an acetylating agent is crucial in the synthesis of:
Phenacetin and Acetanilide (B955) : These are early analgesic compounds, with acetanilide serving as a precursor for some sulfa drugs. atamanchemicals.comscribd.com
Sulfamides (Sulfa Drugs) : this compound is used in the manufacturing process of these antibacterial drugs. atamanchemicals.combluequarkresearch.com
Hormones and Vitamins : The synthesis of certain hormones, like cortisone, and various vitamins also employs this compound for acetylation steps. atamanchemicals.comcelanese.combluequarkresearch.com
Paracetamol (p-Acetylaminophenol) Synthesis
Polymer Chemistry Applications (e.g., Polyesters, Polyamides, Cellulose Acetate Variants)
The utility of this compound in polymer chemistry extends beyond the large-scale production of cellulose acetate. It is a key reagent in the synthesis and modification of various polymers. Acetylation, facilitated by this compound, is a common method for modifying the properties of polymers containing hydroxyl or amino groups. atamanchemicals.comwikipedia.org
Polyesters and Polyamides : this compound can be used in certain polymerization reactions to create polyesters and polyamides by reacting with appropriate diols and diamines, respectively. The acetylation of monomers can be a crucial step in controlling the polymerization process and the final properties of the polymer.
Cellulose Acetate Variants : As mentioned, the properties of cellulose acetate are highly dependent on the degree of substitution (DS)—the average number of acetyl groups per glucose unit in the cellulose chain. chemcess.com By carefully controlling the hydrolysis step after the initial acetylation with this compound, manufacturers can produce different grades of cellulose acetate (e.g., triacetate, diacetate) with tailored properties such as solubility and melting point for specific applications. rsc.orgthuas.com
Wood Preservation : this compound is used to acetylate wood, making it more durable and resistant to decay. atamanchemicals.com This process impregnates the wood and modifies its chemical structure, providing a longer-lasting timber. atamanchemicals.com
Synthesis of Fine Chemicals and Intermediates
This compound is extensively used in the production of a wide array of fine chemicals and intermediates, including those for dyes, perfumes, and flavors. epchems.comijraset.com
Dye Intermediates: In the dye industry, this compound is used to produce intermediates that are crucial for improving the color vibrancy and stability of dyes and pigments. epchems.comgadot.com The acetylation process can modify the chromophoric system of a molecule, influencing its absorption spectrum and thus its color. For instance, a method for preparing merocyanine (B1260669) dyes involves a formylation-condensation system using dimethylformamide (DMF) in this compound. thieme-connect.com This process can be carried out as a multicomponent reaction to produce pure dyes in high yields. thieme-connect.com
Perfumery Chemicals: The fragrance industry utilizes this compound to synthesize various acetate esters, which are valued for their characteristic scents. epchems.com Many perfumery esters are synthesized through the esterification of alcohols with this compound. jetir.org A notable example is the synthesis of verdyl acetate, a perfume ingredient, which can be produced by reacting dicyclopentadiene (B1670491) with acetic acid and this compound using a binary acid catalyst. google.com
| Perfumery Ester | Precursor Alcohol/Substrate |
| L-Menthyl acetate | L-Menthol |
| Cis-3-Hexenyl acetate | Cis-3-Hexenol |
| Terpinyl acetate | alpha-Terpineol |
| Citronellyl acetate | Citronellol |
| Geranyl acetate | Geraniol |
| Verdyl acetate | Dicyclopentadiene |
Table 1: Examples of Perfumery Esters Synthesized Using this compound. jetir.orggoogle.com
Flavor Bases: Similar to its role in perfumery, this compound is essential for creating flavoring agents for the food and beverage industry. epchems.com The acetylation of natural or synthetic compounds can produce esters with desirable flavor profiles.
This compound in Explosives Manufacturing
This compound plays a significant role in the production of certain high explosives due to its dehydrating and acetylating properties.
Hexogen (RDX): Hexogen, also known as RDX or cyclonite, is a powerful and widely used military explosive. iu.edu One of the key manufacturing processes for RDX involves the nitrolysis of hexamine. iu.edunih.gov The Bachmann process, a significant advancement in RDX production, utilizes a mixture of ammonium (B1175870) nitrate (B79036), nitric acid, acetic acid, and this compound. wikipedia.org This method improves the yield of RDX. google.com The process can be a one-step or two-step reaction. google.com In the one-step method, hexamine is directly added to a nitrating mixture containing this compound. google.com The two-step process involves first reacting hexamine with dilute nitric acid to form the dinitrate salt, which is then nitrated in a mixture including this compound. google.com
Acetyl Peroxide: Diacetyl peroxide, also known as acetyl peroxide, is a strong oxidizing agent and a shock-sensitive explosive organic peroxide. ontosight.ai It can be synthesized by reacting this compound with hydrogen peroxide. chemcess.comontosight.aiwikipedia.org The reaction is typically carried out in a solution where this compound is in stoichiometric excess, acting as the reaction medium. google.com
| Explosive | Key Precursor | Role of this compound |
| Hexogen (RDX) | Hexamine | Reagent in the nitrolysis process (Bachmann process) |
| Acetyl Peroxide | Hydrogen Peroxide | Reactant and reaction medium |
Table 2: this compound in the Synthesis of Explosives.
Use as a Protecting Group for Hydroxyls in Complex Natural Product Synthesis and Glycosylation
In the intricate field of natural product synthesis and carbohydrate chemistry, the selective protection and deprotection of functional groups is paramount. This compound is a widely used reagent for protecting hydroxyl (-OH) groups by converting them into acetyl (ester) groups. ijraset.comnih.gov
Protecting Hydroxyl Groups: The acetylation of alcohols is a fundamental transformation in organic synthesis, providing an efficient and cost-effective method for protecting hydroxyl groups during multi-step synthetic procedures. ijraset.comresearchgate.net The resulting acetate esters are generally stable under acidic and oxidative conditions. nih.gov The small size of the acetyl group allows for its easy introduction even onto sterically hindered hydroxyl groups. nih.gov The deprotection, or removal of the acetyl group to regenerate the hydroxyl group, can be readily achieved under basic conditions. nih.gov
Glycosylation: Glycosylation is a critical reaction for the synthesis of oligosaccharides and glycoconjugates. oup.com this compound plays a role in this field, often in conjunction with other reagents. For instance, a dehydrative glycosylation method uses an acid anhydride, such as trifluorothis compound, with a Lewis acid to activate a 1-hydroxy sugar, allowing it to react with a glycosyl acceptor to form a glycosidic bond. oup.com In carbohydrate chemistry, unprotected sugars can be selectively acetylated at the anomeric hydroxyl group by using this compound in an aqueous solution with a weak base. acs.org Furthermore, in the synthesis of acetylated steroid glycosides, excess this compound in pyridine (B92270) can be used to selectively protect certain hydroxyl groups. nih.gov
This compound in Material Science Modifications (e.g., Timber Acetylation)
Beyond its applications in synthesizing discrete molecules, this compound is used to modify the properties of bulk materials, most notably wood.
Timber Acetylation: Wood acetylation is a commercial process that chemically modifies wood to enhance its durability and dimensional stability. mdpi.comwikipedia.org The process involves impregnating wood with this compound and heating it to around 120 °C. wikipedia.org During this process, the this compound reacts with the hydroxyl groups present in the cell wall polymers of the wood, primarily cellulose and lignin (B12514952), to form stable ester bonds. mdpi.comwikipedia.org This chemical modification "locks" the cell walls, significantly reducing the wood's ability to absorb water. wikipedia.orgaccoya.com
The benefits of timber acetylation include:
Enhanced Dimensional Stability: By reducing water absorption, the swelling and shrinking of the wood with changes in humidity are minimized. mdpi.comwikipedia.org
Increased Durability: The modification makes the wood indigestible by many wood-destroying fungi, thereby increasing its resistance to decay. wikipedia.orgabodo.co.nz
Improved UV Resistance: Acetylation can reduce surface erosion caused by UV radiation by about 50%. mdpi.com
The global commercial production of acetylated wood is significant, with radiata pine being one of the main species used. mdpi.com The resulting acetylated wood is a non-toxic, high-performance material suitable for outdoor applications such as decking and facades. wikipedia.orgaccoya.com
| Property | Unmodified Wood | Acetylated Wood |
| Water Absorption | High | Significantly Reduced |
| Dimensional Stability | Prone to swelling and shrinking | High |
| Fungal Decay Resistance | Susceptible | High |
| UV Resistance | Prone to degradation | Improved |
Table 3: Comparison of Properties of Unmodified and Acetylated Wood.
Analytical Methodologies for Acetic Anhydride and Its Reaction Products
Spectroscopic Techniques for Acetic Anhydride (B1165640) Characterization and Monitoring
Spectroscopic methods provide valuable information about the molecular structure and concentration of acetic anhydride and its reaction products. These techniques are often non-destructive and can be adapted for real-time analysis.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. This compound exhibits characteristic absorption bands in its IR spectrum that allow for its unambiguous identification. The most distinctive feature is the presence of two carbonyl (C=O) stretching peaks, a consequence of the two carbonyl groups connected by an oxygen atom. spectroscopyonline.com
The symmetric carbonyl stretching vibration for this compound typically appears at a higher wavenumber, while the asymmetric stretch is found at a lower wavenumber. spectroscopyonline.com The exact positions of these peaks can be influenced by the molecular environment. In addition to the carbonyl stretches, a C-O stretching band is also characteristic of the anhydride functional group. spectroscopyonline.com
A study of acetic acid using Fourier Transform Infrared (FT-IR) spectroscopy showed absorption bands in the region of 3300-2500 cm⁻¹ corresponding to C-H and O-H bonds, and a carbonyl (C=O) stretch between 1760-1690 cm⁻¹. scribd.com While this is for acetic acid, it highlights the regions where key functional groups absorb. For this compound, the absence of the broad O-H band and the presence of the dual carbonyl peaks are key differentiating features. libretexts.org
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |
| Carbonyl (C=O) | Symmetric Stretch | 1800 - 1850 |
| Carbonyl (C=O) | Asymmetric Stretch | 1740 - 1790 |
| Carbon-Oxygen (C-O) | Stretch | 1000 - 1100 |
This table presents typical ranges and may vary slightly based on the specific conditions and instrumentation.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to characterize this compound.
In the ¹H NMR spectrum, neat this compound shows a single sharp peak for the methyl protons. thermofisher.com This is because both methyl groups are chemically equivalent and there are no adjacent protons to cause signal splitting. thermofisher.com The chemical shift of this singlet is typically around 2.26 ppm. thermofisher.com During reactions such as hydrolysis, the appearance of a new signal corresponding to the methyl protons of the product, acetic acid, can be observed at a slightly different chemical shift (around 2.10 ppm), allowing for the monitoring of the reaction progress. thermofisher.com
The ¹³C NMR spectrum of this compound also provides characteristic signals. The carbon atoms of the methyl groups and the carbonyl groups will resonate at distinct chemical shifts. Data from chemical databases indicate the expected chemical shifts for the carbons in this compound. chemicalbook.com The chemical shifts of common impurities are also well-documented, which aids in identifying and quantifying their presence in a sample. pitt.edu
Table 2: Typical NMR Chemical Shifts for this compound
| Nucleus | Group | Typical Chemical Shift (ppm) | Solvent |
| ¹H | CH₃ | 2.26 | Neat |
| ¹³C | CH₃ | ~22 | Not Specified |
| ¹³C | C=O | ~167 | Not Specified |
Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent and concentration. acs.org
The hydrolysis of this compound is a rapid and highly exothermic reaction. researchgate.net In-situ, real-time monitoring of such reactions is essential for understanding their kinetics and ensuring process safety. Near-infrared (NIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are well-suited for this purpose. researchgate.netacs.org
By using immersion probes connected to NIR and UV-Vis spectrometers, the changes in the concentrations of reactants and products can be monitored continuously throughout the reaction. researchgate.net For the hydrolysis of this compound, multivariate models can be developed to correlate the spectral data with the conversion of this compound over time. researchgate.net This allows for the calculation of kinetic parameters. researchgate.net
One study demonstrated the use of in-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy to monitor the synthesis of aspirin (B1665792), a reaction involving this compound. spectroscopyonline.com This technique allowed for the real-time analysis of the changes in the concentrations of raw materials and products without the need for sampling. spectroscopyonline.com UV detection can also be employed, with wavelengths of 200 or 275 nm being suitable for the analysis of this compound and related compounds. sielc.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)
Chromatographic Methods for this compound Quantification and Separation
Chromatographic techniques are widely used for the separation and quantification of this compound from complex mixtures, such as in reaction media or air samples.
Gas chromatography (GC) is a sensitive and specific method for the determination of volatile compounds like this compound in the air. tandfonline.comnih.gov This is particularly important for monitoring workplace environments to ensure safety. tandfonline.comnih.gov
A common approach involves collecting airborne this compound on a solid sorbent material packed in a tube. tandfonline.comnih.gov The collected analyte is then desorbed using a suitable solvent, such as acetone (B3395972), and the resulting solution is injected into a gas chromatograph for analysis. tandfonline.com A flame ionization detector (FID) is often used for detection. tandfonline.com This method has been shown to be effective for monitoring personal exposure to this compound. tandfonline.com
To improve the stability of the collected sample, derivatization techniques can be employed. For instance, airborne this compound can be collected on a glass fiber filter coated with a derivatizing agent like veratrylamine. osha.govkeikaventures.com The resulting stable derivative is then extracted and analyzed by GC, often with a nitrogen-phosphorus detector (NPD) for enhanced sensitivity. osha.govkeikaventures.com This approach also helps to eliminate interference from acetic acid. osha.gov The detection limit for such methods can be very low, allowing for the quantification of trace amounts of this compound in the air. keikaventures.comosha.gov
Table 3: Example GC Method Parameters for Airborne this compound
| Parameter | Condition | Reference |
| Sorbent | Porapak N | tandfonline.com |
| Desorption Solvent | Acetone | tandfonline.com |
| Detector | Flame Ionization Detector (FID) | tandfonline.com |
| Derivatizing Agent | Veratrylamine | osha.govkeikaventures.com |
| Detector (derivatized) | Nitrogen-Phosphorus Detector (NPD) | osha.govkeikaventures.com |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds, making it ideal for monitoring reaction mixtures containing this compound. sielc.comulisboa.pt Reversed-phase HPLC is a commonly used mode for this purpose. sielc.comresearchgate.net
In a typical reversed-phase HPLC method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and acetonitrile (B52724). sielc.com By adjusting the composition of the mobile phase (gradient elution), a wide range of compounds with different polarities can be separated in a single run. sielc.com This allows for the simultaneous quantification of this compound, its reaction products (like acetylsalicylic acid in aspirin synthesis), and any unreacted starting materials. ulisboa.ptresearchgate.net
UV detection is frequently used in conjunction with HPLC for the analysis of this compound and its derivatives, as these compounds often absorb UV light. sielc.com The choice of detection wavelength can be optimized to maximize sensitivity for the compounds of interest. sielc.com HPLC methods have been developed to separate complex mixtures containing multiple anhydrides and carboxylic acids. researchgate.net The reactivity of anhydrides with water in the mobile phase is a critical factor that needs to be managed by optimizing variables such as the stationary phase. nih.gov
Gas Chromatography (GC) for Airborne this compound Detection
Titrimetric and Colorimetric Methods
Titrimetric and colorimetric methods represent classical approaches to chemical analysis that are frequently applied to the quantification of this compound and its derivatives.
Titration is a common technique for determining the concentration of acetic acid, the product of this compound hydrolysis. In a typical acid-base titration, a solution of a strong base with a known concentration, such as sodium hydroxide (B78521) (NaOH), is gradually added to the vinegar sample containing acetic acid. libretexts.orgdeanza.edu The reaction proceeds until all the acetic acid has been neutralized, a point known as the equivalence point. libretexts.orgdeanza.edu An indicator like phenolphthalein, which is colorless in acidic solutions and pink in basic ones, is used to signal the endpoint of the titration. libretexts.org Non-aqueous titrations are also employed, particularly for weak bases, using perchloric acid in an acetic acid solution as the titrant. basicmedicalkey.com To eliminate water, which can interfere, this compound is often added to the medium. basicmedicalkey.comdtic.mil This method is suitable for the titration of very weak acids and bases and for organic compounds soluble in non-aqueous solvents. basicmedicalkey.com
Colorimetric methods rely on reactions that produce a colored product, with the intensity of the color being proportional to the concentration of the analyte. A notable method for detecting this compound involves its reaction with hydroxylamine (B1172632) to form hydroxamic acid. The subsequent addition of ferric chloride produces a purple-colored ferric hydroxamate complex, which can be measured spectrophotometrically at 540 nm. cdc.govanalchemres.org Another approach involves the reaction of this compound with aniline (B41778), which can be used as a quick test to detect trace amounts (e.g., 0.05%) of this compound in acetic acid. cdnsciencepub.com Furthermore, cis-aconitic anhydride reacts with aliphatic tertiary amines in the presence of this compound to yield a yellow color, a reaction that can be used for the determination of these amines. jst.go.jp
These methods are foundational in the analysis of this compound, offering both direct and indirect means of quantification.
Table 1: Overview of Titrimetric and Colorimetric Methods
| Method Type | Principle | Reagents | Application | Reference |
|---|---|---|---|---|
| Acid-Base Titration | Neutralization of acetic acid (from hydrolysis) with a standard base. | Sodium hydroxide, Phenolphthalein | Determination of acetic acid in aqueous solutions like vinegar. | libretexts.orgdeanza.edu |
| Non-Aqueous Titration | Titration of weak bases in a non-aqueous solvent. | Perchloric acid, Acetic acid, this compound, Quinaldine red | Analysis of hydrazine (B178648) mixtures; determination of total basicity. | basicmedicalkey.comdtic.mil |
| Colorimetry (Hydroxylamine) | Formation of a colored ferric hydroxamate complex. | Hydroxylamine hydrochloride, Sodium hydroxide, Ferric chloride | Quantification of this compound in air samples. | cdc.govanalchemres.org |
| Colorimetry (Aniline) | Reaction with aniline to produce a colored product. | Aniline | Detection of trace this compound in acetic acid. | cdnsciencepub.com |
Calorimetric Studies for Reaction Progress Monitoring
Calorimetry is a powerful technique for monitoring the progress of chemical reactions by measuring the heat they generate or absorb. The hydrolysis of this compound is a fast and highly exothermic reaction, making it an ideal model system for calorimetric studies. rsc.orgscribd.comresearchgate.netresearchgate.net These studies provide critical data on reaction kinetics and thermodynamics, which are essential for ensuring process safety. researchgate.netbohrium.comd-nb.info
Different calorimetric techniques are employed, including isoperibolic, non-adiabatic, and flow calorimetry. researchgate.netresearchgate.net
Isoperibolic calorimetry involves maintaining a constant temperature in the surroundings while measuring the temperature change of the reaction mixture over time. This data, combined with heat and mass balances, allows for the determination of kinetic parameters like the activation energy. researchgate.net
Non-adiabatic calorimetry involves measuring temperature changes in a vessel that is not perfectly insulated. researchgate.netresearchgate.net While the experimental setup is simple, the data analysis is more complex as it requires accounting for heat exchange with the environment. core.ac.uk This method can estimate both kinetics and heat transfer coefficients from temperature-versus-time data. researchgate.net
Flow calorimetry is used for continuous processes. In this setup, reactants are continuously fed into a reactor where the heat of reaction is measured. rsc.orgbohrium.comd-nb.info This technique can simultaneously determine the enthalpy of mixing and the enthalpy of reaction. bohrium.comd-nb.info
Calorimetric measurements have determined the enthalpy of the hydrolysis of this compound to be approximately -63.0 ± 3.0 kJ mol⁻¹. rsc.org The reaction rate constant can also be determined at various temperatures, providing a comprehensive kinetic profile of the reaction. rsc.org For instance, one study reported reaction rate constants ranging from 0.129 min⁻¹ at 20°C to 0.522 min⁻¹ at 56.3°C. rsc.org
Table 2: Calorimetric Data for this compound Hydrolysis
| Parameter | Value | Method | Temperature | Reference |
|---|---|---|---|---|
| Reaction Enthalpy (ΔHr) | -63.0 ± 3.0 kJ/mol | Microfluidic Flow Calorimetry | 60 °C | rsc.org |
| Reaction Enthalpy (ΔHr) | -60.8 ± 2.5 kJ/mol | Milli-scale Flow Calorimetry | Not Specified | bohrium.comd-nb.info |
| Heat of Mixing | +8.8 ± 2.1 kJ/mol | Microfluidic Flow Calorimetry | 60 °C | rsc.org |
| Apparent Activation Energy | 57.77 kJ/mol | Reaction Calorimetry | 40-60 °C | researchgate.netresearchgate.net |
| Rate Constant (k) | 0.129 min⁻¹ | Microfluidic Flow Calorimetry | 20 °C | rsc.org |
| Rate Constant (k) | 0.522 min⁻¹ | Microfluidic Flow Calorimetry | 56.3 °C | rsc.org |
pH-Based Techniques for Hydrolysis Monitoring
The hydrolysis of this compound produces acetic acid, causing a change in the pH of the solution. core.ac.uketsu.edu This principle forms the basis of pH-based techniques for monitoring the reaction's progress. By measuring the pH as a function of time, one can follow the rate of acetic acid formation and thereby determine the kinetics of the hydrolysis reaction. researchgate.netetsu.edu
This method typically involves a temperature-controlled reaction vessel equipped with a pH electrode connected to a data logger. core.ac.uketsu.edu The glass body pH probes are calibrated before each experiment using standard buffer solutions to ensure accuracy. etsu.edu The reaction is initiated by adding this compound to water or a co-solvent system, and the pH is recorded at regular intervals. core.ac.uketsu.edu
The observed rate constant (k) for the hydrolysis, which is often treated as a pseudo-first-order reaction, can be calculated from the pH vs. time data. core.ac.uk The relationship between pH and this compound concentration is derived from the dissociation of the acetic acid product. etsu.edu This technique has been validated by comparing the obtained rate constants with values from other methods, showing good agreement. etsu.edu For example, a rate constant of 0.23 min⁻¹ at 35.00 °C was obtained in one study, which is comparable to literature values. etsu.edu The response time of the pH electrode limits this method to reactions with rate constants less than 1 min⁻¹. core.ac.uk In addition to kinetics, pH monitoring can also be used to control gel formation when anhydrides are used as triggers for pH change. rsc.org
Table 3: Kinetic Parameters from pH-Based Monitoring
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| Hydrolysis in pure water at 35.00 °C | Observed Rate Constant (kobs) | 0.23 min-1 | etsu.edu |
| General applicability limit | Maximum Rate Constant (k) | < 1 min-1 | core.ac.uk |
| Gel formation trigger | Minimum equivalents of this compound | 0.2 | rsc.org |
| Resulting pH for gelation | pH | ~4.55 | rsc.org |
Method Validation and Interference Studies in Analytical Applications
The validation of an analytical method is crucial to ensure its suitability for a specific purpose. researchgate.net This process involves evaluating several parameters, including specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govrjptonline.org
Specificity is the ability of a method to assess the analyte unequivocally in the presence of other components. For instance, in chromatographic methods, specificity is checked by spiking the drug with its impurities to ensure no interference. nih.gov
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. rjptonline.org
Precision refers to the closeness of agreement between a series of measurements and is often expressed as the relative standard deviation (%RSD). rjptonline.org
Accuracy is the closeness of the test results to the true value. rjptonline.org
LOD is the lowest amount of an analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. analchemres.orgoup.com
A significant challenge in the analysis of this compound is potential interference. For the hydroxylamine-based colorimetric method, any substance containing a hydrolyzable carbonyl group, such as other anhydrides, esters, acid chlorides, and aldehydes, can act as an interference. cdc.gov Ketene (B1206846) is noted as a particularly likely interferent in air samples. cdc.gov Similarly, when analyzing acetic acid, the presence of other acids can interfere with the measurement unless they are separated or their effects are accounted for. oup.com
Table 4: Validation Parameters for this compound Analytical Methods
| Method | Parameter | Value | Reference |
|---|---|---|---|
| NIOSH Method S170 (Colorimetric) | Validated Range | 9.35 to 37.4 mg/m³ | cdc.gov |
| Overall Precision (SˆrT) | 0.060 | cdc.gov | |
| Hollow Fiber Sampling (Colorimetric) | LOD | 0.003 ng/mL | analchemres.org |
| LOQ | 0.009 ng/mL | analchemres.org | |
| Enzymatic Determination of Acetic Acid | LOD | 2.2 mg/L | oup.com |
| LOQ | 3.8 mg/L | oup.com |
Computational and Theoretical Investigations of Acetic Anhydride Reactivity
Computational Approaches for Reaction Enthalpy Determination
Computational chemistry provides a powerful framework for investigating the thermodynamics of chemical reactions involving acetic anhydride (B1165640). Theoretical methods, particularly Density Functional Theory (DFT), are frequently employed to calculate reaction enthalpies, offering insights that complement and sometimes predict experimental findings. These computational approaches allow for the systematic study of reaction mechanisms and the energetic landscapes of chemical transformations.
Detailed research has utilized various computational methods to determine the enthalpy of several key reactions involving acetic anhydride. For instance, in the study of this compound hydrolysis, a computational value of -63.1 kJ mol⁻¹ for the enthalpy of reaction was obtained using the RB3LYP/6-31G* method and basis set. rsc.org This result shows good agreement with the experimental literature value of -58.5 kJ mol⁻¹. rsc.org Further studies on the hydrolysis reaction using spatial regression calorimetry were compared against theoretical predictions from DFT calculations, which determined the exothermic reaction enthalpy to be -63 ± 3.0 kJ mol⁻¹. acs.org Another calculation based on Hess's law provided a value of -58.2 kJ mol⁻¹. rsc.org
In the context of acetylation reactions, computational studies have also been employed. The acetylation of aniline (B41778) by this compound was investigated using Intrinsic Reaction Coordinate (IRC) computations, which yielded a reaction enthalpy of -3.865 kcal/mol. um.ac.id An alternative computational strategy, which involved optimizing the structures toward the reactant and product sides, resulted in a different reaction enthalpy of -8.918 kcal/mol for the same reaction. um.ac.id
DFT calculations have also been applied to understand the interactions of this compound in more complex systems, such as wood acetylation. The interaction energies between this compound and models for cellulose (B213188) (cellobiose) and lignin (B12514952) were calculated using the wB97D-2 level of theory. rsc.org These calculations revealed that the interaction between this compound and the cellulose model is stronger by approximately 20 kJ mol⁻¹ compared to its interaction with the lignin model. rsc.org
Furthermore, computational methods have been used to study the reverse reaction of hydrolysis, the dehydration of acetic acid to form this compound. Using B3LYP and M06-2X functionals with a 6-31g(d) basis set, the reaction enthalpy for the dehydration of acetic acid at 298 K was reported as 41.90 kcal/mol, indicating an endothermic process. openchemicalengineeringjournal.com
These examples highlight the utility of computational approaches in providing detailed energetic information about reactions involving this compound, from simple hydrolysis to more complex acetylation processes.
Research Findings on Computationally Determined Reaction Enthalpies
| Reaction | Computational Method/Functional | Basis Set | Calculated Reaction Enthalpy (ΔH) |
| Hydrolysis of this compound | RB3LYP | 6-31G* | -63.1 kJ/mol rsc.org |
| Hydrolysis of this compound | DFT | Not Specified | -63 ± 3.0 kJ/mol acs.org |
| Hydrolysis of this compound | Hess's Law Calculation | Not Applicable | -58.2 kJ/mol rsc.org |
| Acetylation of Aniline by this compound | IRC Computation | Not Specified | -3.865 kcal/mol um.ac.id |
| Acetylation of Aniline by this compound | Reactant/Product Optimization | Not Specified | -8.918 kcal/mol um.ac.id |
| Dehydration of Acetic Acid | B3LYP | 6-31g(d) | 41.90 kcal/mol (at 298 K) openchemicalengineeringjournal.com |
| Interaction with Cellulose (Cellobiose) vs. Lignin | wB97D-2 | 6-311g(d,p) | ~20 kJ/mol stronger interaction with Cellobiose than Lignin rsc.org |
Environmental Behavior and Ecological Considerations of Acetic Anhydride
Environmental Fate and Transport Mechanisms
The environmental distribution and ultimate fate of acetic anhydride (B1165640) are primarily governed by its high reactivity with water and its behavior in the atmosphere.
Upon release into aquatic environments or moist soil, the predominant fate process for acetic anhydride is rapid hydrolysis. nih.gov This chemical reaction converts this compound into acetic acid. oecd.orgjubilantingrevia.com The reaction proceeds quickly, with experimentally determined half-lives that vary with temperature. In natural bodies of water, the hydrolysis follows first-order reaction kinetics. oecd.org At a temperature of 25°C (77°F), the half-life of this compound in water is approximately 4.4 minutes. nih.govoecd.orgoecd.org As the temperature decreases to 15°C (59°F), the rate of hydrolysis slows, resulting in a slightly longer half-life of 8.1 minutes. oecd.org Due to this rapid transformation, this compound itself is not expected to persist in aqueous systems. jubilantingrevia.com
Interactive Table: Hydrolysis Half-Life of this compound in Water
| Temperature (°C) | Temperature (°F) | Half-Life (minutes) | Source(s) |
| 25 | 77 | 4.4 | nih.govoecd.orgoecd.org |
| 15 | 59 | 8.1 | oecd.org |
When released to the air, this compound is expected to exist solely in the vapor phase due to its vapor pressure of 5.1 mm Hg at 25°C. nih.gov Its atmospheric fate is determined by two main processes: reaction with hydroxyl radicals and hydrolysis.
Vapor-phase this compound is subject to degradation through reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov The rate constant for this gas-phase reaction is estimated to be 8.4 x 10⁻¹⁴ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 190 days, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov this compound does not absorb light at wavelengths greater than 290 nm, which means it is not susceptible to direct degradation by sunlight (direct photolysis). nih.gov
In the atmosphere, this compound can also be converted to acetic acid, which then undergoes further degradation. oecd.orgoecd.org This resulting acetic acid is subject to photooxidative degradation, with a calculated half-life of 22 days. oecd.orgoecd.org
Hydrolysis in Aqueous Environments (Soil, Water)
Biodegradation Potential of this compound
Due to its rapid hydrolysis into acetic acid, the direct biodegradation of this compound is not a significant environmental pathway. jubilantingrevia.com However, its hydrolysis product, acetic acid, is considered to be readily biodegradable. oecd.orgjubilantingrevia.comcarlroth.com Studies have shown significant biodegradation of acetic acid in standard tests. oecd.org
Interactive Table: Biodegradability of Acetic Acid
| Test Type | Degradation Rate | Time | Source(s) |
| Zahn-Wellens Test | >95% | 5 days | oecd.orgcarlroth.com |
| Modified MITI Test (Respirometer) | 99% | 22-24 hours | oecd.org |
The rapid conversion of this compound to a readily biodegradable substance means that it is not expected to persist in the environment. jubilantingrevia.com
Bioconcentration and Bioaccumulation Assessment
This compound has a very low potential for bioconcentration and bioaccumulation in organisms. carlroth.com This assessment is based on its rapid hydrolysis and its low n-octanol/water partition coefficient (log Kow). nih.govoecd.org The log Kow, a key indicator of a substance's tendency to accumulate in fatty tissues, has been calculated to be -0.27 and -0.58 in different estimations. oecd.orgjubilantingrevia.comoecd.orgfishersci.co.uk A bioconcentration factor (BCF) of 3.16 has also been reported, which is well below the threshold for significant bioaccumulation. jubilantingrevia.comcarlroth.comfishersci.co.uk These values strongly indicate that this compound does not significantly accumulate in organisms. carlroth.comcarlroth.com
Interactive Table: Bioaccumulation Potential of this compound
| Parameter | Value | Conclusion | Source(s) |
| Log Kow | -0.27 to -0.58 | Low potential to bioaccumulate | oecd.orgjubilantingrevia.comoecd.orgfishersci.co.uk |
| Bioconcentration Factor (BCF) | 3.16 | Low potential to bioaccumulate | jubilantingrevia.comcarlroth.comfishersci.co.uk |
Ecological Risk Assessment Methodologies for this compound
Ecological risk assessments for this compound have concluded that it poses a low potential for risk to the environment. oecd.orgcanada.cacanada.ca One methodology used is the Ecological Risk Classification (ERC) of organic substances, employed by Canadian authorities under the Canadian Environmental Protection Act, 1999 (CEPA). canada.ca The ERC approach uses multiple metrics for both hazard and exposure to assign a risk classification. canada.ca Through this process, this compound was identified as having a low potential to cause ecological harm. canada.cacanada.ca
Another approach involves calculating the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). For this compound, the PEC/PNEC ratio was determined to be much less than one, which also indicates a low potential for environmental risk. oecd.orgoecd.org The primary factor contributing to this low-risk profile is the compound's rapid hydrolysis to acetic acid, which is readily biodegradable and less toxic. oecd.orgjubilantingrevia.com
Occupational and Industrial Safety Research for Acetic Anhydride
Exposure Monitoring and Control Technologies in Industrial Settings
Effective management of acetic anhydride (B1165640) in the workplace hinges on robust exposure monitoring and control technologies. Industrial hygiene data from facilities that produce and use acetic anhydride indicate that exposure levels are generally low due to established procedures, equipment, and worker training programs. oecd.org The primary goal is to keep airborne concentrations below established occupational exposure limits (OELs).
Several methods have been developed to monitor airborne concentrations of this compound. osha.gov Historically, methods included collection with a midget bubbler containing alkaline hydroxylamine (B1172632) followed by nonspecific spectrophotometric analysis. osha.gov Another approach involved collection on Porapak N solid sorbent with analysis by gas chromatography with flame ionization detection (GC/FID), though samples showed significant degradation after 10 days even when frozen. osha.gov
More current and reliable methods involve converting the reactive this compound into a stable derivative for analysis. nih.govosha.gov One such method, OSHA Method 102, uses a glass fiber filter (GFF) coated with veratrylamine for sample collection. osha.govosha.gov The resulting derivative is then extracted and analyzed by gas chromatography using a nitrogen-phosphorus detector (NPD). osha.gov An alternative, OSHA Method 82, uses a GFF impregnated with 1-(2-pyridyl)piperazine (B128488) (1-2PP) for collection. osha.govosha.gov These derivatization techniques stabilize the analyte and prevent interference from acetic acid. osha.gov However, it is noted that ketene (B1206846) and acetyl chloride can interfere as they produce the same derivatives. osha.govosha.gov
Personal monitoring can be performed by attaching a sorbent tube to an employee's clothing in the breathing zone to collect time-weighted average (TWA) and short-term excursion measurements. nih.gov
Table 1: Occupational Exposure Limits for this compound
| Agency | Limit Type | Value |
|---|---|---|
| OSHA | PEL (Permissible Exposure Limit) - TWA | 5 ppm (20 mg/m³) nj.govcdc.govcdc.gov |
| NIOSH | REL (Recommended Exposure Limit) - Ceiling | 5 ppm (20 mg/m³) cdc.govcdc.gov |
| NIOSH | IDLH (Immediately Dangerous to Life or Health) | 200 ppm nj.govcdc.gov |
| ACGIH | TLV (Threshold Limit Value) - TWA | 5 ppm nj.gov |
Data sourced from NIOSH, OSHA, and NJ Department of Health publications. nj.govcdc.govcdc.gov
Control technologies are centered on engineering controls and personal protective equipment (PPE). oecd.org The most effective engineering controls involve enclosing operations and using local exhaust ventilation at the site of chemical release to minimize vapor concentrations. nj.govcoleparmer.com Facilities should be equipped with emergency eyewash stations and safety showers. coleparmer.com When engineering controls are insufficient, respiratory protection is required. nj.gov The type of respirator depends on the concentration, ranging from air-purifying respirators with organic vapor cartridges to self-contained breathing apparatus (SCBA) for high concentrations or emergency situations. cdc.gov Protective work clothing, acid-resistant gloves, and chemical splash goggles are necessary to prevent skin and eye contact. nj.govcdc.govcoleparmer.com
Health Effects Mechanisms and Hazard Assessment in Occupational Exposure
This compound is classified as a highly corrosive chemical, with its primary hazard being severe irritation at the site of contact. oecd.orgnj.gov Exposure to its liquid or vapor form can cause severe irritation and burns to the skin, eyes, and mucous membranes of the respiratory tract. nj.govanses.fr
The mechanism behind this corrosive action is its rapid, exothermic reaction with water. anses.fr When this compound comes into contact with moist tissues, it hydrolyzes to form acetic acid. oecd.org This reaction generates heat and the resulting acetic acid is corrosive, leading to tissue damage. anses.fr A case study of an industrial accident involving an exploding container described degradation and necrosis of pulmonary tissues, which was attributed to the exothermic reaction between the inhaled this compound and water in the lung tissues. anses.fr High concentrations can lead to severe lung damage, coughing, and shortness of breath. nj.gov
The toxicokinetics of this compound are dominated by its rapid hydrolysis. oecd.org When inhaled, it is absorbed by the upper and lower respiratory tracts. anses.fr In aqueous environments, such as the moisture on mucous membranes or within the body, it hydrolyzes quickly into acetic acid, with a reported half-life of just 4.4 minutes at 25°C. oecd.organses.fr
The product of this hydrolysis, acetic acid, is a normal body metabolite. oecd.org It enters the body's metabolic pathways as the acetate (B1210297) ion. anses.fr Due to this rapid breakdown into a common metabolite, widespread systemic exposure to this compound itself is not a significant concern; the hazard is primarily from the immediate corrosive effects at the point of contact. oecd.org
Corrosivity and Irritancy Mechanisms
Development of Safety Protocols and Engineering Controls
To mitigate the risks associated with this compound, comprehensive safety protocols and robust engineering controls are essential. oecd.org Protocols begin with proper training for all personnel on the hazards and safe handling procedures. oecd.orgnj.gov
Standard operating procedures should emphasize avoiding contact with eyes, skin, and clothing, and preventing the inhalation of vapors. oecd.org Workers must wash thoroughly with soap and water after handling the chemical. oecd.org Any contaminated clothing should be removed immediately and decontaminated before reuse, while contaminated leather items should be destroyed. oecd.org
Key engineering controls include:
Enclosed Systems: Using closed systems for processing and transfer is the most effective way to prevent worker exposure. oecd.org
Ventilation: Where complete enclosure is not feasible, local exhaust ventilation must be installed at the point of chemical release to capture vapors at the source. nj.gov General explosion-proof ventilation should be used in storage and handling areas to maintain low airborne concentrations. coleparmer.com
Emergency Facilities: Immediate access to eyewash fountains and emergency safety showers is mandatory in any area where there is a possibility of skin or eye contact. nj.govcoleparmer.com
Risk Management Strategies for this compound Handling and Storage
A systematic risk management approach is required for the safe handling and storage of this compound. This strategy integrates hazard identification, engineering controls, administrative protocols, and personal protective equipment.
For storage, this compound containers must be kept tightly closed when not in use and stored in a cool, dry, well-ventilated area. oecd.orgcoleparmer.com Storage areas should be kept away from heat, sparks, open flames, and direct sunlight. oecd.orgcoleparmer.com It is critical to store this compound separately from incompatible materials, which include water, alcohols, strong oxidizers (like chromic acid), amines, and strong caustics. cdc.govcoleparmer.com The violent reaction with water to produce acetic acid and heat necessitates protecting containers from any contact with moisture. oecd.orgcoleparmer.com
Handling procedures must be designed to prevent spills and releases. When transferring the material, containers should be properly grounded and bonded to prevent static electricity buildup. coleparmer.com Empty containers are also hazardous as they retain product residue and vapor and must not be subjected to heat, cutting, or grinding. coleparmer.com Spills should be handled carefully, potentially by neutralizing with a dry material like soda ash or calcium carbonate before disposal. coleparmer.com
Ultimately, the low potential for risk to workers in modern facilities is attributed to the effective implementation of these combined risk management strategies, including the use of closed systems, comprehensive training, and diligent workplace monitoring. oecd.org
Future Research Directions and Emerging Applications
Novel Catalytic Systems for Acetic Anhydride (B1165640) Transformations
The development of innovative catalysts is paramount to unlocking new and more efficient transformations involving acetic anhydride. Current research is focused on moving beyond traditional acid and base catalysts to more sophisticated and reusable systems.
Key areas of investigation include:
Heterogeneous Catalysts: Solid acid catalysts, such as sulfonic-acid-functionalized hyper-cross-linked poly(2-naphthol), are being developed for the efficient protection of various functional groups using this compound under eco-friendly conditions. researchgate.net Similarly, layered zirconium sulfophenyl phosphonate (B1237965) and polystyrene-bound tin(IV) porphyrin have shown promise as reusable catalysts for acetylation reactions. researchgate.net These catalysts offer advantages in terms of ease of separation and recyclability, contributing to more sustainable processes.
Transition Metal Catalysts: Transition metal complexes, particularly those of rhodium and iridium, have long been central to the industrial production of this compound via methanol (B129727) carbonylation. researchgate.netcsic.es Future research aims to enhance the stability and activity of these catalysts. For instance, a novel rhodium catalyst complexed with stannous chloride has been developed to increase stability and reduce tar formation in the carbonyl synthesis of this compound. google.com Vanadium complexes are also being explored as environmentally friendly catalysts for acetylation reactions, even under solvent-free conditions. frontiersin.org
Bimetallic and Nanocatalysts: The synergistic effects of combining different metals are being harnessed to create highly active and selective catalysts. A Ru-Rh bimetallic catalyst has been successfully used in an ionic liquid-based system for the synthesis of acetic acid from CO2 and lignin (B12514952). rsc.org Furthermore, CuO-ZnO nanocatalysts are being investigated for the chemoselective acetylation of alcohols in the presence of phenols. researchgate.net
Lewis Acid Catalysts: Scandium salts have demonstrated effectiveness as Lewis acid catalysts in specialized acetylation applications. wikipedia.org Research is ongoing to explore a wider range of Lewis acids to fine-tune reactivity and selectivity in various this compound-mediated transformations.
Table 1: Examples of Novel Catalytic Systems for this compound Reactions
| Catalyst Type | Example | Application | Reference |
|---|---|---|---|
| Heterogeneous | Sulfonic-acid-functionalized hyper-cross-linked poly(2-naphthol) | Protection of phenols, alcohols, thiols, amines, and aldehydes | researchgate.net |
| Heterogeneous | Polystyrene-bound tin(IV) porphyrin | Acetylation of alcohols and phenols | researchgate.net |
| Transition Metal | Rhodium complex with stannous chloride | Carbonyl synthesis of this compound | google.com |
| Bimetallic | Ru-Rh bimetallic catalyst in ionic liquid | Synthesis of acetic acid from CO2 and lignin | rsc.org |
| Nanocatalyst | CuO-ZnO nanocatalyst | Chemoselective acetylation of alcohols | researchgate.net |
| Lewis Acid | Scandium salts | Specialized acetylation reactions | wikipedia.org |
Advanced Spectroscopic and Chromatographic Techniques for In-situ Monitoring
Real-time monitoring of chemical reactions is crucial for process optimization, quality control, and ensuring safety. The development of advanced analytical techniques allows for in-situ observation of this compound reactions, providing valuable kinetic and mechanistic data without disturbing the reaction mixture.
Spectroscopic Methods:
In-situ Raman Spectroscopy: This technique is a powerful tool for monitoring reactions in real-time. It has been successfully employed to continuously monitor the hydrolysis of this compound to acetic acid. ntnu.no Coupled with multivariate data analysis methods like band-target entropy minimization (BTEM), Raman spectroscopy can elucidate pure component spectra and concentration profiles. ntnu.no
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another non-destructive technique used for real-time monitoring of this compound reactions. flvc.org It allows for the determination of reactant and product concentrations as a function of time, enabling the calculation of reaction kinetics. flvc.orgresearchgate.net
Near-Infrared (NIR) and UV-Vis Spectroscopy: In-situ NIR and UV-Vis spectroscopy have been used for the real-time monitoring of the hydrolysis of this compound under non-isothermal and non-adiabatic conditions. researchgate.net Multivariate models based on these spectroscopic techniques can accurately track the conversion of this compound over time. researchgate.net
Chromatographic Methods:
Gas Chromatography (GC): GC is a standard method for the analysis of this compound and its impurities. infinitalab.comtajhizkala.ir The ASTM E1616 standard specifically outlines a GC method using a flame ionization detector for determining the assay and impurities in this compound. infinitalab.comtajhizkala.ir This is crucial for quality control in industrial applications. tajhizkala.ir
High-Performance Liquid Chromatography (HPLC): HPLC provides a robust method for separating and analyzing this compound from other organic compounds. sielc.com For example, a reverse-phase HPLC method using a Newcrom R1 column can effectively separate this compound, benzyl (B1604629) alcohol, and benzoic anhydride. sielc.com
Ion Chromatography (IC): An improved IC method has been developed for the analysis of acetic and formic acid vapors, which can be byproducts or impurities in processes involving this compound. This method offers significantly improved detection limits. researchgate.net
Table 2: Advanced Analytical Techniques for this compound
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| In-situ Raman Spectroscopy | Monitoring hydrolysis of this compound | Provides real-time concentration profiles of reactants and products. | ntnu.no |
| In-situ FTIR Spectroscopy | Monitoring hydrolysis of this compound | Enables determination of reaction kinetics without sampling. | flvc.orgresearchgate.net |
| In-situ NIR and UV-Vis Spectroscopy | Real-time monitoring of hydrolysis | Allows for monitoring under non-isothermal and non-adiabatic conditions. | researchgate.net |
| Gas Chromatography (GC) | Quality control and impurity analysis | Standardized method (ASTM E1616) for assay determination. | infinitalab.comtajhizkala.ir |
| High-Performance Liquid Chromatography (HPLC) | Separation and analysis | Effective separation from other organic compounds like benzyl alcohol. | sielc.com |
Sustainable and Eco-friendly Production Routes for this compound
The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. Research into the production of this compound is actively focused on reducing its environmental footprint by utilizing renewable feedstocks and developing more efficient, less hazardous synthetic routes.
Bio-based Production: A significant shift is occurring towards bio-fermentation processes that use renewable feedstocks like corn starch, sugar cane, and lignocellulose to produce acetic acid, a precursor to this compound. coherentmarketinsights.com This approach reduces reliance on fossil fuels and lowers greenhouse gas emissions. coherentmarketinsights.com
CO2 Utilization: Innovative processes are being developed to convert waste CO₂ into acetic acid. Researchers at Monash University have created a process that transforms CO₂ into acetic acid using water as a solvent and a catalyst derived from a metal-organic framework. monash.edu This not only provides a sustainable route to a valuable chemical but also helps in carbon capture and utilization.
Greener Synthetic Methods: Efforts are underway to replace hazardous reagents and solvents in acetylation reactions. For instance, greener approaches to the synthesis of acetanilide (B955) avoid the use of this compound altogether, instead utilizing acetic acid with a catalyst like zinc dust or magnesium sulfate. ijtsrd.com These methods minimize waste and avoid the use of toxic materials. ijtsrd.comsphinxsai.com
Improved Industrial Processes: The established methanol carbonylation process is also being refined for greater sustainability. The Cativa process, which uses an iridium-based catalyst, is more efficient and uses less water than the older Monsanto process. csic.es The Acetica process employs a heterogeneous rhodium catalyst, which reduces by-product formation. researchgate.net
Biogas Conversion: A forward-looking strategy involves the conversion of biogas (mainly CO₂ and CH₄) into acetic acid. nih.gov This can be achieved through indirect routes involving dry reforming of biogas to syngas, or through direct, atom-efficient routes using plasma technology, although the latter is still in early stages of development. csic.esnih.gov
Exploration of this compound in Green Solvents and Reaction Media
The choice of solvent can dramatically influence the efficiency, selectivity, and environmental impact of a chemical reaction. The exploration of green solvents for reactions involving this compound is a burgeoning area of research.
Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures and possess unique properties like low vapor pressure and high thermal stability. They have been investigated as reaction media for various chemical transformations. In the context of this compound, ILs like 1-Ethyl-3-methylimidazolium chloride (EMIMCl) have been studied. The addition of this compound and water to EMIMCl can facilitate the transition to a deep eutectic solvent, which could be useful in processes like cellulose (B213188) acetylation. nih.gov A Ru-Rh bimetallic catalyst in an ionic liquid has been shown to be effective for producing acetic acid from CO2 and lignin. rsc.org
Deep Eutectic Solvents (DESs): DESs are mixtures of Lewis or Brønsted acids and bases that form a eutectic with a melting point much lower than the individual components. acs.org They are often biodegradable, cost-effective, and less toxic than traditional solvents. researchgate.net The transition between ionic liquids and DESs can be achieved by adding acetic acid or this compound, offering a tunable solvent system for specific applications. nih.govresearchgate.net Studies have shown that organic acids are slightly less dissociated in DESs compared to water. rsc.org
Solvent-Free Reactions: To minimize waste and environmental impact, researchers are developing solvent-free protocols for acetylation reactions. frontiersin.org For example, a stoichiometric, solvent-free acetylation of thymol (B1683141) to its corresponding ester can be achieved with good yields using VOSO₄ as a catalyst. frontiersin.org
Computational Design of New this compound-Mediated Syntheses
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and designing new synthetic pathways. DFT studies provide valuable insights into the energetics and kinetics of reactions involving this compound, guiding experimental efforts.
Mechanistic Elucidation: DFT calculations have been employed to investigate the mechanisms of various reactions, including the synthesis of acetic acid from methane (B114726) and carbon dioxide. researchgate.netosti.gov These studies can identify key intermediates and transition states, helping to optimize reaction conditions. For example, DFT studies suggest that the synthesis of acetic acid from CH₄ and CO₂ can proceed via two pathways, with the one involving a CO₂⁻ intermediate being energetically more favorable. researchgate.net
Catalyst Design: Computational methods are used to screen and design new catalysts for this compound transformations. DFT studies have been used to investigate the catalytic properties of various metal-exchanged zeolites for the conversion of methane and carbon dioxide to acetic acid. osti.gov Such studies can predict the activity of different catalysts and guide the synthesis of more efficient ones. DFT has also been used to study the effect of transition metal dopants on Cu(111) surfaces for the hydrogenation of acetic acid to ethanol, providing insights into how different metals influence the catalytic activity. rsc.org
Understanding Reactivity: DFT can be used to understand the chemical and physical properties of molecules and predict their reactivity. For instance, DFT calculations have been performed on derivatives of 4,5-dichlorophthalic anhydride to understand their electronic and reactivity descriptors. nih.gov
Q & A
Advanced Question
- Raman Spectroscopy : Tracks hydrolysis kinetics by detecting this compound (peak at 1800 cm⁻¹) and acetic acid (1700 cm⁻¹). Static and flow-through configurations enable time-resolved analysis .
- Band-Target Entropy Minimization (BTEM) : Resolves overlapping spectral data in multicomponent systems, recovering pure-component spectra for quantitative analysis .
- Chromatographic Validation : GC or HPLC post-derivatization (e.g., LiChropur® protocols) ensures purity and yield accuracy .
How can researchers resolve contradictions in reported optimal acetylation conditions?
Advanced Question
Discrepancies often arise from substrate-specific reactivity or experimental scale:
- Parameter Sensitivity Analysis : For polysaccharides, reaction temperature (30–40°C) and pH (8–10) are critical, while cellulose derivatives require higher anhydride ratios .
- Scale-Dependent Kinetics : Microscale reactions favor lower catalyst loads (3% w/w) and shorter times (2–3 hrs) vs. batch processes (15+ hrs) .
- Validation Protocols : Orthogonal testing (e.g., DSC for thermal stability, FTIR for functional groups) confirms reproducibility across studies .
What kinetic models address input multiplicity in this compound reactions?
Advanced Question
Nonlinear Dynamics in CSTRs require robust modeling:
- Steady-State Analysis : Root-finding algorithms solve mass-energy balance equations to predict ignition/extinction temperatures (e.g., 50–70°C for hydrolysis) .
- Parametric Sensitivity : MATLAB simulations map transient temperature profiles, identifying critical regions where multiple steady states occur .
- Experimental Calibration : Bench-scale reactors validate theoretical models, ensuring safe scale-up to industrial systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
